Cas no 313494-33-6 (3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide)

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide structure
313494-33-6 structure
Product name:3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
CAS No:313494-33-6
MF:C34H42N2O5
Molecular Weight:558.707689762115
CID:6127131
PubChem ID:4655029

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide 化学的及び物理的性質

名前と識別子

    • 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
    • 3-(4-(2-(2,4-di-tert-pentylphenoxy)acetamido)phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
    • Benzenepropanamide, 4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-(3-methoxyphenyl)-β-oxo-
    • 3-[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(3-methoxyphenyl)-3-oxopropanamide
    • SR-01000389362-1
    • 3-(4-{2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-N-(3-METHOXYPHENYL)-3-OXOPROPANAMIDE
    • SR-01000389362
    • AKOS021983215
    • 313494-33-6
    • F0405-0213
    • インチ: 1S/C34H42N2O5/c1-8-33(3,4)24-15-18-30(28(19-24)34(5,6)9-2)41-22-32(39)35-25-16-13-23(14-17-25)29(37)21-31(38)36-26-11-10-12-27(20-26)40-7/h10-20H,8-9,21-22H2,1-7H3,(H,35,39)(H,36,38)
    • InChIKey: HXCMMUPZLLPFIZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(OC)=C1)(=O)CC(C1=CC=C(NC(=O)COC2=CC=C(C(C)(C)CC)C=C2C(C)(C)CC)C=C1)=O

計算された属性

  • 精确分子量: 558.30937244g/mol
  • 同位素质量: 558.30937244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 41
  • 回転可能化学結合数: 13
  • 複雑さ: 863
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 8.4
  • トポロジー分子極性表面積: 93.7Ų

じっけんとくせい

  • 密度みつど: 1.139±0.06 g/cm3(Predicted)
  • Boiling Point: 765.7±60.0 °C(Predicted)
  • 酸度系数(pKa): 10.51±0.25(Predicted)

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0405-0213-10mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0405-0213-2mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0405-0213-1mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0405-0213-5μmol
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0405-0213-3mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0405-0213-100mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0405-0213-15mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0405-0213-2μmol
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0405-0213-30mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0405-0213-75mg
3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide
313494-33-6 90%+
75mg
$208.0 2023-05-17

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide 関連文献

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamideに関する追加情報

Introduction to 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 313494-33-6, identified as 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide, represents a fascinating subject of study in the realm of chemical biology. This intricate molecular structure, characterized by its multifaceted functional groups and aromatic rings, has garnered attention due to its potential applications in pharmaceutical research and drug development. The compound's unique chemical profile suggests a rich interplay of interactions with biological targets, making it a promising candidate for further exploration.

In recent years, the field of chemical biology has witnessed significant advancements in the design and synthesis of novel molecules with tailored biological activities. Among these, 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide stands out for its complex architecture, which includes multiple aromatic and amide moieties. These structural features not only contribute to its stability but also enhance its potential for binding to specific biological targets. The presence of bis(2-methylbutan-2-yl)phenoxyacetamido and 3-methoxyphenyl groups introduces unique electronic properties that can modulate its interactions with proteins and enzymes.

One of the most intriguing aspects of this compound is its potential role in modulating cellular signaling pathways. Current research indicates that molecules with similar structural motifs may interact with key enzymes involved in inflammation, metabolism, and cell growth. For instance, the acetamido group is known to be a common pharmacophore in many bioactive molecules, capable of forming hydrogen bonds with polar residues in protein active sites. This feature enhances the compound's binding affinity and specificity.

The 3-methoxyphenyl moiety further contributes to the compound's biological activity by introducing a hydrophobic surface that can interact with non-polar regions of target proteins. This dual interaction mechanism—hydrogen bonding via the acetamido group and hydrophobic interactions via the 3-methoxyphenyl group—makes this compound a versatile tool for studying protein-ligand interactions. Such studies are crucial for understanding the mechanisms of various diseases and for developing targeted therapies.

Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of small molecules. The bis(2-methylbutan-2-yl)phenoxyacetamido group introduces chiral centers that can significantly influence the compound's binding properties. By controlling the stereochemistry of these groups, researchers can fine-tune the compound's activity and selectivity. This aspect is particularly relevant in drug development, where enantiomeric purity is often critical for efficacy and safety.

Another area of interest is the potential use of this compound as an intermediate in synthesizing more complex bioactive molecules. The presence of multiple functional groups makes it a valuable building block for medicinal chemists. By modifying specific parts of its structure, researchers can generate derivatives with enhanced biological activities or improved pharmacokinetic properties. This modular approach to drug design is increasingly popular in modern pharmaceutical research.

The synthesis of 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide presents both challenges and opportunities. The complex nature of its structure requires precise synthetic strategies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct key intermediates with high enantioselectivity. These methods not only enhance the efficiency of synthesis but also allow for greater control over the compound's stereochemistry.

Once synthesized, the characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming its molecular structure and purity. Additionally, computational methods like molecular dynamics simulations can provide insights into how the compound interacts with biological targets at an atomic level.

In conclusion, 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide (CAS no. 313494-33-6) is a promising molecule with significant potential in chemical biology and pharmaceutical research. Its complex structure, multifaceted functional groups, and unique stereochemical features make it an exciting subject for further study. As research continues to uncover new applications for this compound, it is likely to play an important role in developing innovative therapies for various diseases.

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